Nordihydrocapsaicin

Description

Properties

IUPAC Name |

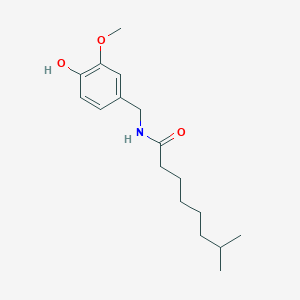

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEONGKQWIFHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042217 | |

| Record name | Nordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28789-35-7 | |

| Record name | Nordihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28789-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028789357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28789-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORDIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF657P8DA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Nordihydrocapsaicin in Capsicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydrocapsaicin, a significant contributor to the pungency of Capsicum species, is a capsaicinoid of increasing interest due to its unique sensory properties and potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, synthesizing current knowledge for researchers, scientists, and drug development professionals. The pathway is a confluence of the phenylpropanoid and the branched-chain fatty acid metabolic routes, culminating in the formation of N-(vanillyl)-7-methyloctanamide. This document details the enzymatic steps, key intermediates, and presents available quantitative data on this compound concentrations in various Capsicum cultivars. Furthermore, it offers comprehensive experimental protocols for the extraction, identification, and quantification of this compound, alongside diagrammatic representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this specialized metabolic process.

Introduction

The genus Capsicum, encompassing a wide variety of chili peppers, is renowned for the production of a group of pungent alkaloids known as capsaicinoids. Among these, this compound ((N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide)) is a notable analogue, typically constituting 2-20% of the total capsaicinoid content in chili peppers[1]. While capsaicin and dihydrocapsaicin are the most abundant and studied capsaicinoids, this compound plays a significant role in the overall flavor and pungency profile.

The biosynthesis of this compound is a fascinating example of specialized plant metabolism, integrating two primary metabolic pathways to generate its characteristic structure: a vanillylamine moiety derived from the phenylpropanoid pathway and a 7-methyloctanoyl group originating from the branched-chain fatty acid pathway. Understanding this intricate biosynthetic network is crucial for applications ranging from agricultural breeding programs aimed at modulating pungency to the pharmaceutical development of novel analgesics and therapeutic agents.

This guide aims to provide a comprehensive technical overview of the this compound biosynthesis pathway, presenting the current state of knowledge in a manner accessible to researchers and professionals in the field.

The Biosynthetic Pathway of this compound

The formation of this compound in the placental tissue of Capsicum fruits is a multi-step enzymatic process. The pathway can be conceptually divided into two contributing streams that converge in a final condensation reaction.

The Phenylpropanoid Pathway: Synthesis of the Vanillylamine Moiety

The aromatic component of this compound, vanillylamine, is synthesized via the well-established phenylpropanoid pathway, which is common to all higher plants.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of the amino acid L-phenylalanine to form cinnamic acid.

-

Cinnamic Acid 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.

-

4-Coumarate 3-Hydroxylase (C3H): A subsequent hydroxylation step yields caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): Caffeic acid is methylated to form ferulic acid.

-

Ferulic Acid to Vanillin: The conversion of ferulic acid to vanillin is thought to proceed through a series of reactions, although the exact intermediates and enzymes in Capsicum are not fully elucidated.

-

Putative Aminotransferase (pAMT): Vanillin is then believed to be converted to vanillylamine by a putative aminotransferase.

The Branched-Chain Fatty Acid Pathway: Synthesis of 7-Methyloctanoyl-CoA

The acyl moiety of this compound, 7-methyloctanoic acid, is derived from the catabolism of branched-chain amino acids, likely L-leucine.

-

Branched-Chain Amino Acid Aminotransferase (BCAT): The initial step involves the transamination of a branched-chain amino acid (e.g., leucine) to its corresponding α-keto acid (α-ketoisocaproate). Plant BCATs are known to have broad substrate specificity[2].

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of the α-keto acid to form a branched-chain acyl-CoA (isovaleryl-CoA from leucine)[3][4].

-

Fatty Acid Synthase (FAS) System: The branched-chain acyl-CoA then serves as a primer for the fatty acid synthase complex. Through successive additions of two-carbon units from malonyl-CoA, the fatty acid chain is elongated. For this compound, this process terminates after the formation of a C8 fatty acid, 7-methyloctanoic acid. The specific enzymes and regulatory mechanisms governing this chain length determination in Capsicum are an active area of research.

-

Acyl-CoA Synthetase: Finally, 7-methyloctanoic acid is activated to its CoA ester, 7-methyloctanoyl-CoA.

The Final Condensation Step

Capsaicin Synthase (CS), encoded by the Pun1 locus: The biosynthesis of this compound culminates in the condensation of vanillylamine and 7-methyloctanoyl-CoA. This reaction is catalyzed by capsaicin synthase, a BAHD-type acyltransferase[5]. This enzyme exhibits substrate specificity that allows for the formation of various capsaicinoid analogues depending on the fatty acyl-CoA substrate available[5].

References

- 1. shabaopenwu.com [shabaopenwu.com]

- 2. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]

The Enigmatic Minor Capsaicinoid: A Technical Guide to Nordihydrocapsaicin's Natural Occurrence and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydrocapsaicin, a naturally occurring capsaicinoid found in chili peppers (Capsicum species), contributes to the overall pungency and sensory experience of these fruits. While less abundant than its better-known counterparts, capsaicin and dihydrocapsaicin, this compound possesses unique properties and bioactivity that warrant dedicated scientific investigation. As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, it plays a role in nociception and thermosensation, making it a molecule of interest for pharmaceutical and therapeutic applications. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, complete with detailed experimental protocols and visual representations of relevant biological and analytical pathways.

Natural Sources and Abundance of this compound

This compound is exclusively found in plants of the genus Capsicum, commonly known as chili peppers. Its concentration, along with other capsaicinoids, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity. While capsaicin and dihydrocapsaicin are the most prevalent capsaicinoids, this compound typically constitutes a smaller fraction of the total capsaicinoid content, often around 7% of the total mixture.[1]

Quantitative Data on this compound Abundance

The following table summarizes the quantitative data on this compound abundance in various Capsicum species, compiled from multiple analytical studies. For comparative purposes, data is presented in milligrams per gram (mg/g) of dry weight (DW) where available.

| Capsicum Species & Variety | This compound Content (mg/g DW) | Other Major Capsaicinoids (mg/g DW) | Reference |

| Capsicum annuum (various cultivars) | Varies, generally a minor component | Capsaicin: 0.38 - 4.76, Dihydrocapsaicin: 0.63 - 10.14 | [2] |

| Capsicum annuum (Chiltepín) | Present, levels vary | Total Capsaicinoids: up to 31.84 | [2] |

| Capsicum annuum (Serrano) | Present, contributes to overall pungency | Total Capsaicinoids: up to 18.048 | [2] |

| Capsicum annuum (Jalapeño) | Present, levels vary | - | [2] |

| Capsicum annuum (Ancho) | Present, levels vary | - | [2] |

| Capsicum annuum (Guajillo) | Present, levels vary | - | [2] |

| Capsicum frutescens | Present, levels vary | - | [3] |

| Capsicum chinense | Present, levels vary | - | [3] |

| Capsicum baccatum | Present, levels vary | - | [3] |

| Capsicum pubescens | Present, levels vary | - | [3] |

Note: The concentration of this compound is often reported as a percentage of the total capsaicinoid content, which can range from 1% to as high as 38% for minor capsaicinoids collectively.[2] Direct quantification can be challenging due to its lower abundance compared to capsaicin and dihydrocapsaicin.

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for separating and quantifying capsaicinoids.

Sample Preparation and Extraction

Objective: To efficiently extract capsaicinoids, including this compound, from chili pepper fruit material.

Materials:

-

Fresh or dried chili peppers

-

Mortar and pestle or a laboratory blender

-

Acetonitrile or ethanol (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Methanol (HPLC grade)

-

1% Acetic acid in methanol

-

Vacuum filtration apparatus

-

Volumetric flasks

Protocol:

-

Sample Homogenization: Weigh a known amount of fresh or dried chili pepper material (e.g., 10 grams).[4] Finely chop or grind the sample using a mortar and pestle or a blender to increase the surface area for extraction.[4]

-

Solvent Extraction: Add a measured volume of acetonitrile or ethanol (e.g., 30 mL) to the homogenized sample.[4][5] Continue to grind or blend for an additional 15-20 minutes to ensure thorough extraction.[4]

-

Filtration: Separate the liquid extract from the solid plant material using vacuum filtration.[4]

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge by passing through 2 column volumes each of acetonitrile, methanol, and water sequentially.[4]

-

Load a known volume of the filtered extract (e.g., 10 mL) onto the conditioned SPE cartridge.[4]

-

Wash the cartridge with a non-eluting solvent to remove interfering compounds.

-

Elute the capsaicinoids from the cartridge using 4 mL of methanol, followed by 1 mL of methanol containing 1% acetic acid.[4]

-

-

Sample Dilution: Dilute the extracted and cleaned-up sample to a known volume in a volumetric flask using the mobile phase for HPLC analysis.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound from other capsaicinoids in the prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is commonly used (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common mobile phase is a mixture of methanol and water (e.g., 77:23 v/v).[4] Another option is methanol-water (60:40, v/v) containing 0.03 mol/L silver nitrate.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 280 nm or 281 nm is suitable for capsaicinoids.[4][6]

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.

Signaling Pathways and Experimental Workflows

Capsaicinoid Biosynthesis Pathway

This compound, like other capsaicinoids, is synthesized in the placenta of the chili pepper fruit through a pathway that combines intermediates from the phenylpropanoid and the branched-chain fatty acid pathways. The final step involves the condensation of vanillylamine with a fatty acid, which in the case of this compound is 7-methyloctanoyl-CoA.

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and quantification of this compound from chili pepper samples.

Caption: Experimental workflow for this compound analysis.

TRPV1 Signaling Pathway

This compound exerts its physiological effects primarily through the activation of the TRPV1 ion channel, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the sensation of pungency.

Caption: TRPV1 signaling pathway activated by this compound.

Conclusion

This compound, though a minor capsaicinoid, is an integral component of the chemical profile of chili peppers and a molecule of significant interest for its physiological effects. Understanding its natural sources, abundance, and the methods for its accurate quantification is crucial for researchers in the fields of food science, pharmacology, and drug development. The provided technical information, including detailed protocols and pathway diagrams, serves as a comprehensive resource for the scientific community to further explore the potential of this compound.

References

- 1. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 2. Characterization of Different Capsicum Varieties by Evaluation of Their Capsaicinoids Content by High Performance Liquid Chromatography, Determination of Pungency and Effect of High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murray State's Digital Commons - Posters-at-the-Capitol: Concentration of Capsaicin and Dihydrocapsaicin in USDA National Pepper Germplasm Collection [digitalcommons.murraystate.edu]

- 4. myttex.net [myttex.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. [PDF] Separation and Quantitative Analysis of Capsaicinoids in Chili Peppers by Reversed-Phase Argentation LC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of Nordihydrocapsaicin on TRPV1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and a variety of chemical agonists.[1][2] Among these agonists are the capsaicinoids, a family of compounds found in chili peppers, with capsaicin being the most well-known member. Nordihydrocapsaicin, a naturally occurring analogue of capsaicin, is a significant component of the capsaicinoid mixture in many chili pepper varieties and contributes to their pungent quality.[3][4] Like capsaicin, this compound exerts its effects primarily through the activation of TRPV1 receptors, making it a valuable tool for studying nociception and a potential lead compound in the development of novel analgesics.[3][4]

This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV1 receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this interaction. The guide summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and illustrates the underlying signaling pathways.

Quantitative Data on this compound-TRPV1 Interaction

| Parameter | Value | Species/Assay System | Reference |

| EC50 | 0.05 µM | Rat TRPV1 | [5] |

| Scoville Heat Units (SHU) | 9,100,000 | Organoleptic Test | [6] |

| Relative Potency to Capsaicin (SHU) | Approximately half the pungency of capsaicin | Organoleptic Test | [6] |

Note: The EC50 value represents the concentration of this compound required to elicit a half-maximal response in rat TRPV1 receptors. The Scoville Heat Unit is a subjective measure of pungency, and the value for this compound indicates a high level of pungency, albeit lower than that of pure capsaicin (16,000,000 SHU).

Molecular Mechanism of Action

The activation of the TRPV1 receptor by this compound is believed to follow a mechanism highly similar to that of capsaicin. This involves the direct binding of the this compound molecule to a specific pocket on the intracellular side of the TRPV1 channel.[2][7]

Binding to the TRPV1 Receptor

Structural and mutagenesis studies have revealed that capsaicinoids, including this compound, adopt a "tail-up, head-down" configuration within the binding pocket of the TRPV1 receptor.[2][8] This binding is stabilized by a combination of hydrogen bonds and van der Waals interactions between the ligand and specific amino acid residues within the transmembrane domains of the receptor.[2] Following this binding event, a series of conformational changes are induced in the TRPV1 protein.

Channel Gating and Ion Influx

The binding of this compound stabilizes the open state of the TRPV1 channel.[2] This is achieved through a "pull-and-contact" mechanism involving the S4-S5 linker, a critical component of the channel's gating machinery.[2] The opening of the channel pore allows for the influx of cations, primarily calcium (Ca2+) and sodium (Na+), down their electrochemical gradients.[2][9]

Downstream Signaling Cascade

The influx of cations, particularly Ca2+, through the activated TRPV1 channel initiates a cascade of intracellular signaling events within the sensory neuron.[9] This leads to membrane depolarization, and if the threshold is reached, the generation of action potentials that are propagated along the neuron to the central nervous system, resulting in the sensation of pain and heat.[2]

The elevated intracellular Ca2+ concentration also activates a variety of downstream effectors, including:

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation by other stimuli.[9][10]

-

Calcineurin: This Ca2+-dependent phosphatase is involved in the desensitization of TRPV1, a process that leads to a reduction in receptor activity following prolonged or repeated stimulation.[10]

-

Release of Neuropeptides: In sensory neurons, the influx of Ca2+ can trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.[10][11]

The following diagram illustrates the signaling pathway of TRPV1 activation by this compound:

References

- 1. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Pungency: An In-depth Technical Guide to the Discovery and Isolation of Nordihydrocapsaicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nordihydrocapsaicin, a key capsaicinoid contributing to the pungency of chili peppers, has a rich history of discovery and isolation that parallels the advancements in analytical chemistry. From early observations of a complex mixture of pungent principles to the definitive identification of its unique structure, the journey to understand this compound has been one of meticulous scientific inquiry. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailing the pioneering experimental protocols and presenting key quantitative data. Furthermore, it visualizes the core signaling pathways associated with its biological activity, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

A Historical Perspective: The Unveiling of a Pungent Principle

The story of this compound is intrinsically linked to the broader investigation of the pungent components of Capsicum fruits. While capsaicin was identified as the primary pungent principle in the early 20th century, it soon became apparent that it was not a single entity.

Early Investigations:

Initial work by researchers such as E. K. Nelson in the 1910s and 1920s laid the groundwork for understanding the chemical nature of capsaicin.[1] However, these early studies treated the pungent extract as a single compound.

The Revelation of a Mixture:

It was not until the 1960s that the true complexity of the "capsaicin" fraction began to be unraveled. The seminal work of Japanese chemists Sadayoshi Kosuge and Yukio Inagaki was instrumental in demonstrating that the pungent principle of Capsicum was, in fact, a mixture of several closely related vanillyl amides.[2][3] Their research, published in journals such as Nippon Nogeikagaku Kaishi and Agricultural and Biological Chemistry, marked a turning point in capsaicinoid chemistry.[2]

The Identification of this compound:

Through meticulous separation and analytical techniques, Kosuge and Inagaki were able to isolate and identify the different components of this mixture. In their 1970 publication, they definitively established the chemical structure of this compound as N-(4-hydroxy-3-methoxybenzyl)-7-methyloctanamide. This was achieved through a combination of gas chromatography, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.[3]

Further work by D. J. Bennett and G. W. Kirby in 1968 also confirmed that the crystalline "capsaicin" was a mixture of at least five related vanillyl amides, reinforcing the findings of their Japanese counterparts.[4]

Quantitative Analysis of this compound Content

| Capsaicinoid | Typical Percentage of Total Capsaicinoids | Reference(s) |

| Capsaicin | 69% | [5] |

| Dihydrocapsaicin | 22% | [5] |

| This compound | 7% | [5] |

| Homocapsaicin | 1% | [5] |

| Homodihydrocapsaicin | 1% | [5] |

Table 1: Typical composition of the five major capsaicinoids in Capsicum fruits.

Experimental Protocols: From Early Chromatography to Modern Techniques

The isolation and identification of this compound have been made possible by the evolution of analytical and separation technologies.

Early Isolation and Characterization Methods (Kosuge and Inagaki, 1960s-1970s)

The pioneering work of Kosuge and Inagaki relied on a combination of classical and emerging techniques of their time.

Workflow of Early Isolation:

Key Methodological Details:

-

Extraction: The initial step involved the extraction of the pungent principles from dried and powdered Capsicum fruits using organic solvents like ether or acetone.

-

Thin-Layer Chromatography (TLC): Kosuge and Inagaki employed silica gel thin-layer chromatography, often impregnated with silver nitrate, to separate the different capsaicinoid analogues.[3] The silver nitrate interacts with the double bonds in the acyl chain, aiding in the separation of saturated and unsaturated compounds.

-

Gas Chromatography (GC): To determine the structure of the fatty acid side chains, the isolated capsaicinoids were hydrolyzed, and the resulting fatty acids were converted to their methyl esters. These esters were then analyzed by gas chromatography, comparing their retention times to those of synthetic standards.[3]

-

Spectroscopic Analysis: The final structural elucidation was achieved through a combination of Infrared (IR) spectroscopy to identify functional groups, Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework of the molecule.[3]

Modern Isolation and Quantification Methods

Current methodologies for the isolation and quantification of this compound are significantly more rapid, sensitive, and precise.

Modern Analytical Workflow:

Key Methodological Advancements:

-

Extraction: Modern techniques such as Supercritical Fluid Extraction (SFE) with CO2, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are now commonly used for their efficiency and reduced solvent consumption.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode with C18 columns, is the gold standard for the separation and quantification of capsaicinoids. It offers high resolution and reproducibility.

-

Detection: HPLC systems are typically coupled with Ultraviolet (UV) detectors (monitoring at ~280 nm) or Mass Spectrometry (MS) detectors for highly sensitive and specific detection and quantification.

Signaling Pathways of this compound

This compound, like other capsaicinoids, exerts its biological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Additionally, it has been shown to modulate the Nrf2 antioxidant response pathway.

Activation of the TRPV1 Channel

The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons. Its activation by capsaicinoids leads to the sensation of heat and pain.

Modulation of the Nrf2/Keap1 Pathway

This compound can also activate the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the study of natural products and their biological activities. The pioneering work of scientists like Kosuge and Inagaki, utilizing the analytical tools of their time, paved the way for a deeper understanding of the chemical complexity of pungency. Today, with advanced analytical techniques, we can accurately quantify this compound and explore its pharmacological potential through its interaction with key cellular signaling pathways. This historical and technical overview serves as a valuable foundation for future research into the therapeutic applications of this fascinating capsaicinoid.

References

- 1. Quantitative analysis of capsaicinoids in fresh peppers, oleoresin capsicum and pepper spray products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Quantitative analysis of capsaicinoids in fresh peppers, oleoresin capsicum and pepper spray products. | Semantic Scholar [semanticscholar.org]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

A Technical Guide to the Solubility and Stability of Pure Nordihydrocapsaicin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pure nordihydrocapsaicin. The information herein is curated for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support formulation, analytical development, and stability studies.

Physicochemical Properties

This compound is a capsaicinoid, an analog and congener of capsaicin found in chili peppers. It is recognized for its pungent properties and is a subject of interest for its potential pharmacological activities, including anti-cancer and anti-obesity effects. Pure this compound is a lipophilic, colorless, odorless crystalline to waxy solid.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. As a lipophilic compound, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for pure this compound is limited in publicly available literature. However, key data points have been identified and are presented in Table 1.

Table 1: Quantitative Solubility of Pure this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 | Not Specified | 170.42 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[2][3] |

Qualitative Solubility Data

Qualitative assessments indicate the solubility of this compound in a range of organic solvents, as summarized in Table 2.

Table 2: Qualitative Solubility of Pure this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | [4][5] |

| Ethyl Acetate | Soluble | [4][5] |

| Acetone | Soluble | [4][5] |

| Water | Negligible / Limited | [6] |

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life and ensuring the integrity of formulations.

Thermal Stability

This compound demonstrates notable thermal stability. It is relatively stable up to approximately 265°C, beyond which rapid decomposition occurs.[5] Studies on mixed capsaicinoids, including this compound, indicate that degradation rates increase with higher temperatures.[7][8]

pH Stability

The stability of capsaicinoids is pH-dependent. In a model system containing mixed capsaicinoids, neutral pH conditions resulted in a lower rate of degradation compared to both acidic and alkaline conditions.[8] Interestingly, alkaline conditions were found to be more stable than acidic environments.[8] A forced degradation study of an ethanolic capsicum extract, which includes this compound, showed significant degradation under basic hydrolysis.[9]

Oxidative and Photolytic Stability

Forced degradation studies on ethanolic capsicum extract have shown that capsaicinoids are susceptible to oxidation, with this condition causing significant degradation.[9] The same study indicated that the extract was less degraded under UV light.[9] For optimal stability of capsaicinoid solutions, storage at 3°C while protected from light is recommended.[10]

Table 3: Summary of this compound Stability

| Condition | Effect on Stability | Notes |

| High Temperature | Stable up to ~265°C, then rapid decomposition.[5] | Degradation rate increases with temperature.[7][8] |

| Acidic pH | Less stable than neutral or alkaline conditions.[8] | |

| Neutral pH | Most stable pH condition.[8] | |

| Alkaline pH | More stable than acidic, less stable than neutral.[8] | Significant degradation observed under basic hydrolysis in forced degradation studies of extracts.[9] |

| Oxidation | Prone to significant degradation.[9] | |

| Light | Relatively stable, but protection from light is recommended for long-term storage.[9][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and stability. The following sections provide representative protocols based on established methods for capsaicinoids.

Protocol for Equilibrium Solubility Determination

This protocol outlines the equilibrium solubility method, a standard approach for determining the solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of pure this compound in various solvents.

Materials:

-

Pure this compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of pure this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) over time, separate from its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of pure this compound.

Materials and Instrumentation:

-

HPLC system with a PDA or UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate or acetate buffer)

-

Pure this compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffered water. The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

-

Specificity (Forced Degradation):

-

Subject this compound solutions to stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples by HPLC.

-

The method is specific if the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed.

-

-

Linearity:

-

Prepare a series of at least five concentrations of the this compound reference standard.

-

Inject each concentration in triplicate.

-

Plot a calibration curve of peak area versus concentration.

-

The correlation coefficient (r²) should be ≥ 0.999.

-

-

Accuracy:

-

Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

-

The recovery should be within 98-102%.

-

-

Precision:

-

Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

-

The relative standard deviation (RSD) should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Signaling Pathways

The primary mechanism of action for this compound, like other capsaicinoids, is through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TRPV1 Receptor Activation

TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[11] The binding of this compound to the TRPV1 receptor induces a conformational change, opening the ion channel.[12] This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, leading to depolarization.[11] If the depolarization reaches the threshold, an action potential is generated and transmitted to the central nervous system, where it is perceived as a pungent or burning sensation.[12] Prolonged activation of TRPV1 leads to desensitization, which is the basis for the analgesic effects of capsaicinoids.

Other Potential Pathways

Emerging research suggests that this compound may modulate other signaling pathways. For instance, it has been shown to prevent diet-induced obesity in rats by regulating the NADPH oxidase and Nrf2 pathways.[2] Further research is needed to fully elucidate these and other potential mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of pure this compound. While quantitative data remains somewhat limited, the available information and representative protocols offer a strong starting point for researchers and drug development professionals. The lipophilic nature of this compound necessitates the use of organic solvents for solubilization, and its stability is influenced by temperature, pH, and oxidative stress. The primary mechanism of action via TRPV1 activation is well-established, though other signaling pathways may also be relevant to its pharmacological effects. Further research into the specific physicochemical properties and degradation kinetics of pure this compound will be invaluable for its continued development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | CAS:28789-35-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Buy this compound | 28789-35-7 | > 95% [smolecule.com]

- 6. CAS 28789-35-7: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nordihydrocapsaicin: Chemical Identity, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydrocapsaicin is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1] As an analog of capsaicin, it contributes to the pungency, or "heat," of these fruits.[1] Beyond its role in flavor, this compound is of significant interest to the scientific community for its interaction with the transient receptor potential vanilloid 1 (TRPV1) ion channel, a key player in pain and temperature sensation.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, methods for its synthesis and analysis, and its primary signaling pathway.

Chemical Identifiers and Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following tables summarize the key chemical identifiers and properties of this compound.

| Identifier | Value |

| CAS Number | 28789-35-7[1][2][3][4][5][6][][8][9][10][11][12][13][14] |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide[1][3][] |

| Molecular Formula | C₁₇H₂₇NO₃[1][2][3][4][5][6][8][9][11][12] |

| InChI | InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20)[1][3][5][6][8][9][15] |

| InChIKey | VQEONGKQWIFHMN-UHFFFAOYSA-N[1][5][6][8][9][15] |

| SMILES | CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC[1][2][4][5][6][][8][9][11][15] |

| PubChem CID | 168836[1][3][][11] |

| Property | Value |

| Molecular Weight | 293.4 g/mol [2][3][4][6][8][9][11][12] |

| Appearance | White or white-like crystalline powder/solid[11][14] |

| Melting Point | 60-61 °C[11] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone; low solubility in water.[11][14] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between vanillylamine and 7-methyloctanoyl chloride. This process involves the synthesis of the two precursor molecules followed by their coupling.

1. Synthesis of 7-Methyloctanoyl Chloride from 7-Methyloctanoic Acid

-

Reaction: 7-methyloctanoic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyloctanoic acid in an anhydrous solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (SOCl₂) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 7-methyloctanoyl chloride. Purification can be achieved by vacuum distillation.[16]

-

2. Synthesis of Vanillylamine Hydrochloride

-

Reaction: Vanillylamine can be synthesized from vanillin through the formation of an oxime followed by reduction.

-

Procedure:

-

Dissolve vanillin in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

React the vanillin with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium acetate) to form 4-hydroxy-3-methoxybenzaldehyde oxime (vanillin oxime).[8][9]

-

Isolate the vanillin oxime and then reduce it to vanillylamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in an acidic medium (e.g., glacial acetic acid with hydrochloric acid).[8][9]

-

After the reduction is complete, the catalyst is filtered off.

-

The pH of the filtrate is adjusted to 1 with concentrated hydrochloric acid to precipitate vanillylamine hydrochloride as a white crystalline solid.[8]

-

The product is collected by filtration and dried under vacuum.[8]

-

3. Amide Coupling to form this compound

-

Reaction: Vanillylamine (or its hydrochloride salt with the addition of a base) is reacted with 7-methyloctanoyl chloride in a Schotten-Baumann reaction.

-

Procedure:

-

Dissolve vanillylamine hydrochloride in a biphasic solvent system, for example, water and an organic solvent like chloroform or dichloromethane.

-

Add a base, such as sodium hydroxide, to neutralize the hydrochloride and free the amine.

-

At room temperature, slowly add a solution of 7-methyloctanoyl chloride in the same organic solvent dropwise to the stirring reaction mixture.

-

Continue stirring at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with dilute acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Quantification

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is commonly used. For example, a Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 65:35 v/v) with a small amount of acid (e.g., 1% acetic acid) is often employed.[4]

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[4]

-

Detection: Detection is typically performed at 280 nm, which is near the absorbance maximum for capsaicinoids.[4]

-

Sample Preparation:

-

Extract the sample containing this compound with a suitable solvent such as ethanol or acetonitrile.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used to allow for full relaxation of the protons between scans.

-

An internal standard of known concentration can be added for accurate quantification.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger amount of sample and a longer acquisition time compared to ¹H NMR.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to aid in the assignment.

-

For quantification, integrate the area of a well-resolved proton signal of this compound and compare it to the integral of the internal standard.

-

Signaling Pathway and Mechanism of Action

The primary biological target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[2] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting pain and heat.[19]

The activation of TRPV1 by this compound initiates a cascade of events leading to the sensation of pungency and other physiological responses.

Caption: this compound activation of the TRPV1 signaling pathway.

The binding of this compound to the TRPV1 receptor induces a conformational change in the channel, causing it to open.[3][6] This opening allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[20] The influx of these positively charged ions leads to depolarization of the cell membrane.[20] If this depolarization reaches the threshold potential, it triggers the generation of action potentials, which are then transmitted along the sensory nerve to the central nervous system, where they are interpreted as a sensation of heat and pain.[20] The increase in intracellular calcium also triggers the release of neurotransmitters and neuropeptides, such as Substance P, which are involved in inflammatory responses and pain signaling.[21]

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed chemical identifiers ensure accurate compound identification. The outlined protocols for synthesis and analysis offer practical guidance for laboratory work. Furthermore, the elucidation of the TRPV1 signaling pathway provides a foundational understanding of its biological activity. This comprehensive overview is intended to facilitate further research into the properties and potential applications of this intriguing capsaicinoid.

References

- 1. CN106366004A - Preparation method for vanillylamine hydrochloride - Google Patents [patents.google.com]

- 2. Structural studies of two capsaicinoids: dihydrocapsaicin and nonivamide. 13C and 15N MAS NMR supported by genetic algorithm and GIAO DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Synthesis [fishersci.it]

- 6. researchgate.net [researchgate.net]

- 8. Preparation method for vanillylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. US6958418B2 - Process for preparing vanillylamine hydrochloride - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. medkoo.com [medkoo.com]

- 12. TRPV1 - Wikipedia [en.wikipedia.org]

- 13. Page loading... [wap.guidechem.com]

- 14. chembk.com [chembk.com]

- 15. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 6-Methyloctanoyl chloride (53838-47-4) for sale [vulcanchem.com]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. How to make an NMR sample [chem.ch.huji.ac.il]

- 19. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

pungency level of nordihydrocapsaicin on the Scoville scale

An In-depth Technical Guide on the Pungency of Nordihydrocapsaicin

This technical guide provides a comprehensive overview of the pungency of this compound, a naturally occurring capsaicinoid found in chili peppers. It is intended for researchers, scientists, and drug development professionals investigating the properties and applications of this compound. This document details its pungency level on the Scoville scale, the experimental protocols for its quantification, and the underlying biological signaling pathways.

Introduction to this compound

This compound is a capsaicinoid and a structural analog of capsaicin, the primary compound responsible for the "heat" in chili peppers. It is one of the several compounds that contribute to the overall pungency of the Capsicum genus. While less abundant than capsaicin and dihydrocapsaicin, this compound still contributes significantly to the sensory experience of spiciness. The sensation of pungency is not a taste but a pain response mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel on sensory neurons[1].

Quantitative Pungency Data

The pungency of capsaicinoids is quantified in Scoville Heat Units (SHU). Pure this compound has a pungency level of approximately 9,100,000 SHU[2][3]. This is significantly pungent, although about half the intensity of pure capsaicin[2]. The table below provides a comparative analysis of the pungency of major capsaicinoids.

| Capsaicinoid | Scoville Heat Units (SHU) |

| Capsaicin | 16,000,000 |

| Dihydrocapsaicin | 16,000,000 |

| This compound | 9,100,000 |

| Homocapsaicin | 8,600,000 |

| Homodihydrocapsaicin | 8,600,000 |

Experimental Protocols for Pungency Determination

The modern and most accurate method for determining the pungency of capsaicinoids is High-Performance Liquid Chromatography (HPLC)[4][5][6]. This technique has largely replaced the subjective Scoville organoleptic test[6].

Protocol: Quantification of this compound by HPLC

This protocol is based on established methods for the analysis of capsaicinoids in various samples[7][8][9].

1. Sample Preparation (Ethanol Extraction)

-

A known mass of the sample (e.g., dried chili pepper powder, pepper sauce) is accurately weighed.

-

The sample is mixed with ethanol, which serves as the extraction solvent.

-

The mixture is agitated (e.g., using a magnetic stirrer or sonicator) for a specified period to ensure complete extraction of capsaicinoids.

-

The resulting solution is filtered to remove solid particles. The filtrate, containing the extracted capsaicinoids, is collected for HPLC analysis.

2. HPLC System and Conditions

-

Chromatograph: A standard HPLC system equipped with a UV-VIS detector.

-

Column: A Hypersil Gold C18 analytical column (150 × 4.6 mm) with 5-µm particles is commonly used[7].

-

Mobile Phase: An isocratic mobile phase consisting of a 35:65 ratio of 1% acetic acid in water to acetonitrile is employed[7].

-

Flow Rate: The mobile phase is pumped at a constant flow rate of 1.5 mL/min[7].

-

Column Temperature: The column is maintained at 40°C to ensure reproducible retention times[7].

-

Detection: The eluting compounds are monitored by a UV detector at a wavelength of 280 nm, where capsaicinoids exhibit strong absorbance[7].

-

Injection Volume: A 20 µL injection loop is typically used[7].

3. Calibration and Quantification

-

A standard solution of pure this compound of a known concentration is prepared in ethanol.

-

The standard solution is injected into the HPLC system to determine its retention time and peak area.

-

The sample extract is then injected, and the peak corresponding to this compound is identified by its retention time.

-

The concentration of this compound in the sample is calculated by comparing its peak area to that of the standard. The pungency in SHU is then determined from the concentration[7].

Signaling Pathway of this compound

The pungent sensation elicited by this compound is initiated by its binding to the TRPV1 receptor, a non-selective cation channel located on the membrane of nociceptive (pain-sensing) neurons[1]. This interaction triggers a cascade of events leading to the perception of heat and pain.

Upon binding of this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron[10]. This influx leads to depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then transmitted to the central nervous system, where it is interpreted as a burning sensation. Chronic activation of TRPV1 can lead to desensitization of the receptor, which is the basis for the analgesic effects of some capsaicinoid-based therapies[11].

Experimental and Logical Visualizations

The following diagrams illustrate the experimental workflow for pungency determination and the logical relationship of pungency among major capsaicinoids.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chili Pepper Heat Range Guide | Magic Plant Farms [magicplantfarms.com]

- 4. littleredssauces.com [littleredssauces.com]

- 5. Pepper Scoville Units Explained: Heat Scale Guide [spice.alibaba.com]

- 6. chilipeppermadness.com [chilipeppermadness.com]

- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound, capsaicin, dihydrocapsaicin, and pungency levels in pepper sauces by RP-HPLC: capsaicinoid levels and pungency classification of commercial pepper sauces [agris.fao.org]

- 10. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Nordihydrocapsaicin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordihydrocapsaicin (NDC) is a naturally occurring capsaicinoid found in chili peppers, belonging to the genus Capsicum. As a structural analog of capsaicin, the primary pungent compound in chili peppers, this compound contributes to the overall heat sensation and shares many of the same biological activities.[1] While research has predominantly focused on capsaicin, emerging evidence suggests that this compound possesses a range of therapeutic properties, including analgesic, anti-inflammatory, antioxidant, anti-cancer, and metabolic-regulating effects. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its mechanisms of action, relevant signaling pathways, and experimental evidence. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacological potential of this specific capsaicinoid.

Core Mechanisms of Action

The biological effects of this compound are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.[2][3] Activation of TRPV1 by this compound leads to a cascade of intracellular signaling events that underpin its diverse pharmacological activities.

TRPV1 Receptor Agonism

This compound acts as an agonist at the TRPV1 receptor. Binding of this compound to the receptor induces a conformational change, opening the ion channel and allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[2][4] This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pungent heat.[2] Following initial activation, prolonged exposure to this compound leads to desensitization of the TRPV1 receptor, a key mechanism underlying its analgesic effects.[5]

Anti-Inflammatory Signaling

The anti-inflammatory effects of capsaicinoids, including likely this compound, are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory states, the IκB protein, which sequesters NF-κB in the cytoplasm, is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Capsaicin has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and reducing the production of inflammatory mediators.[6][7]

Antioxidant Response Pathway

This compound is believed to exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like capsaicinoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative damage.[8][9][10]

Potential Therapeutic Applications

The therapeutic potential of this compound is largely inferred from studies on capsaicin and mixed capsaicinoids. However, its distinct chemical structure may confer unique pharmacological properties that warrant further investigation.

Analgesia

Topical application of capsaicinoids is a well-established treatment for various types of pain, including neuropathic pain and osteoarthritis.[5][11] The initial burning sensation upon application is followed by a period of reduced pain sensitivity, or analgesia.[5] This is attributed to the desensitization of TRPV1-expressing nociceptive nerve fibers.[11] Given that this compound is a potent TRPV1 agonist, it is expected to possess similar analgesic properties.

Anti-Cancer Activity

Capsaicin has demonstrated anti-cancer effects in various cancer cell lines by inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation.[8][12] The proposed mechanisms include the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[8] While direct evidence for this compound is limited, its structural similarity to capsaicin suggests it may have similar anti-proliferative and pro-apoptotic effects on cancer cells.

Anti-Inflammatory Effects

As previously described, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory action of capsaicinoids.[6][7] This suggests that this compound could be beneficial in the management of inflammatory conditions. Studies on capsaicin have shown a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]

Metabolic Regulation

There is growing interest in the role of capsaicinoids in metabolic health.[13] Animal studies have indicated that dietary capsaicin may help prevent obesity by suppressing inflammatory responses and enhancing fatty acid oxidation.[14] A proprietary blend of capsaicinoids, including this compound, was found to reduce weight gain and adiposity in mice on a high-fat diet, partly by decreasing lipogenesis and increasing thermogenesis.[15]

Quantitative Data

Quantitative data specifically for this compound is limited in the scientific literature. The following tables summarize the available data for this compound and provide a comparison with its more extensively studied analogs, capsaicin and dihydrocapsaicin.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference(s) |

| Pungency | 9,100,000 SHU | [1][16] |

| Relative Abundance in Chili Peppers | ~7% of total capsaicinoids | [1] |

Table 2: Comparative Quantitative Data of Major Capsaicinoids (for context)

| Compound | Parameter | Value | Cancer Cell Line | Reference(s) |

| Capsaicin | TRPV1 Activation (EC₅₀) | ~0.28 - 2.2 µM | - | [2][17][18] |

| Cytotoxicity (IC₅₀) | ~200 µM (at 72h) | U251 (Human Glioma) | [8] | |

| Cytotoxicity (IC₅₀) | 69.31 µg/mL | SH-SY5Y (Neuroblastoma) | [8] | |

| Dihydrocapsaicin | Cytotoxicity (IC₅₀) | ~200 µM (at 72h) | U251 (Human Glioma) | [8] |

| Cytotoxicity (IC₅₀) | 68.46 µg/mL | SH-SY5Y (Neuroblastoma) | [8] |

Note: IC₅₀ and EC₅₀ values can vary significantly depending on the experimental conditions and cell line used.

Experimental Protocols

The following protocols are provided as a reference for the investigation of this compound's biological activities. These are general methodologies and may require optimization for specific experimental setups.

Quantification of this compound by HPLC

This protocol is adapted from standard methods for capsaicinoid analysis.[15][19]

-

Sample Preparation: Accurately weigh the sample (e.g., dried chili pepper powder, oleoresin).

-

Extraction:

-

Add a known volume of a suitable solvent, such as ethanol or acetonitrile.

-

Extract the capsaicinoids using a method like soxhlet extraction, sonication, or simple maceration.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 1% acetic acid) to improve peak shape.[15] A common ratio is 65:35 acetonitrile:water.[15]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[15]

-

Injection Volume: 20 µL.[15]

-

Detection: UV detector at 280 nm.[15]

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition:

-

Remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

In Vitro Antioxidant Capacity (DPPH Assay)

This protocol measures the free radical scavenging activity of a compound.[14]

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., ethanol).

-

Reaction Mixture:

-

In a 96-well plate or test tubes, mix the this compound solution with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid can be used to express the results as equivalents.

Conclusion and Future Directions

This compound is a promising capsaicinoid with a range of potential therapeutic applications that mirror those of its well-studied analog, capsaicin. Its activity as a potent TRPV1 agonist forms the basis for its analgesic, anti-inflammatory, antioxidant, anti-cancer, and metabolic-regulating properties. However, there is a clear and significant gap in the literature regarding this compound-specific research. The majority of the current knowledge is extrapolated from studies on capsaicin or mixtures of capsaicinoids.

Future research should focus on isolating and characterizing the specific effects of this compound. Key areas for investigation include:

-

Quantitative Pharmacological Characterization: Determining the EC₅₀ and IC₅₀ values of pure this compound in various in vitro assays to understand its potency relative to other capsaicinoids.

-

In Vivo Studies: Conducting animal studies using isolated this compound to validate its therapeutic effects in models of pain, inflammation, cancer, and metabolic disorders.

-

Mechanism of Action Studies: Elucidating the specific downstream signaling pathways activated or inhibited by this compound to identify any unique mechanisms of action compared to capsaicin.

-

Pharmacokinetic and Safety Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of this compound.

A deeper understanding of the individual contributions of this compound to the overall pharmacological profile of chili pepper extracts will be crucial for the development of novel therapeutics derived from these natural compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A natural sustained-intestinal release formulation of red chili pepper extracted capsaicinoids (Capsifen®) safely modulates energy balance and endurance performance: a randomized, double-blind, placebo-controlled study [frontiersin.org]